molecular formula C27H30O10 B191561 Baohuoside I CAS No. 113558-15-9

Baohuoside I

カタログ番号 B191561
CAS番号: 113558-15-9
分子量: 514.5 g/mol
InChIキー: NGMYNFJANBHLKA-LVKFHIPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Baohuoside I, also known as Icariside II, is a flavonoid isolated from Epimedium koreanum Nakai . It has anti-inflammatory and anti-cancer activities and acts as an inhibitor of CXCR4, downregulates CXCR4 expression, induces apoptosis, and shows anti-tumor activity .


Synthesis Analysis

Baohuoside I can be produced from Epimedium Folium flavonoids by fungal α-l-rhamnosidase . This enzyme catalyzes the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I . The enzyme hydrolyzes the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin .


Molecular Structure Analysis

Baohuoside I has a molecular formula of C27H30O10 . Its molecular weight is 514.52 .


Chemical Reactions Analysis

Baohuoside I can be produced through enzyme hydrolysis . The enzyme significantly speeds up the rate of reaction and activity .


Physical And Chemical Properties Analysis

Baohuoside I has a density of 1.5±0.1 g/cm3, a boiling point of 759.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 130.6±0.4 cm3, and it has 10 H bond acceptors and 5 H bond donors .

科学的研究の応用

Hepatoprotective Effects

Baohuoside I, along with other compounds from Herba Epimedii, has been studied for its potential hepatotoxic effects. Research indicates that these compounds may be related to the hepatotoxicity of Herba Epimedii .

Structure-Activity Relationship

The structure-activity relationship of epimedium flavonoids, including Baohuoside I, is crucial in understanding their therapeutic effects. Enzymatic engineering strategies are being explored to increase the productivity of highly active Baohuoside I .

作用機序

Target of Action

Baohuoside I, a flavonoid isolated from Epimedium koreanum Nakai, has been identified to interact with several targets. It acts as an inhibitor of CXCR4 , downregulating CXCR4 expression . It also targets the G protein-coupled estrogen receptor (GPER) , the peroxisome proliferator–activated receptor γ (PPARγ) , and the farnesoid X receptor (FXR) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and metabolic regulation.

Result of Action

The molecular and cellular effects of Baohuoside I’s action are diverse. It has been shown to inhibit the proliferation of various cancer cells , induce apoptosis , and suppress tumor angiogenesis . It also inhibits osteoclast differentiation and protects against bone loss .

Safety and Hazards

Baohuoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150457
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baohuoside I

CAS RN

113558-15-9
Record name Icariside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baohuoside I
Reactant of Route 2
Reactant of Route 2
Baohuoside I
Reactant of Route 3
Reactant of Route 3
Baohuoside I
Reactant of Route 4
Baohuoside I
Reactant of Route 5
Baohuoside I
Reactant of Route 6
Baohuoside I

Q & A

ANone: Baohuoside I exhibits its anti-tumor activity through various mechanisms depending on the cancer type.

  • Inhibiting Autophagy: In ovarian cancer cells, Baohuoside I downregulates the Hypoxia-inducible factor 1-alpha (HIF-1α)/Autophagy-related 5 (ATG5) axis, thereby suppressing autophagy and enhancing sensitivity to cisplatin. []
  • mTOR Signaling Pathway: In glioma and pancreatic cancer cells, Baohuoside I has been shown to inhibit the mTOR/S6K1 signaling pathway, leading to apoptosis. [, ]
  • PPARγ/VEGF Signaling Pathway: In multiple myeloma, Baohuoside I inhibits angiogenesis by activating Peroxisome proliferator-activated receptor gamma (PPARγ), which then suppresses Vascular endothelial growth factor (VEGF) transcription. []

ANone: While the provided research papers don't delve into the detailed spectroscopic data, Baohuoside I is a prenylated flavonol glycoside. It's characterized by a rhamnose moiety attached to the 3-OH position of the prenylated flavonol, Icariside II.

    • Formulation Challenges: Baohuoside I has poor solubility in both water and organic solvents, limiting its bioavailability. []
    • Stability Studies: Studies on processed Herba Epimedii, the source of Baohuoside I, suggest that it remains stable under specific processing and storage conditions. []

    ANone: The provided research primarily focuses on the therapeutic potential of Baohuoside I. There's no mention of catalytic properties or applications associated with this compound.

    A: Yes, molecular docking simulations were employed to study the interaction between Baohuoside I and CYP3A4, a key enzyme involved in drug metabolism. The simulation revealed that Baohuoside I binds closer to the active site of CYP3A4 than Tofacitinib, potentially explaining the observed drug-drug interactions. []

    ANone: While specific SAR studies are not detailed in the provided research, it's evident that the presence of the rhamnose moiety at the 3-OH position plays a crucial role in the biological activity of Baohuoside I.

    • Comparison with Icariin: Icariin, a precursor to Baohuoside I, has a different glycosylation pattern and exhibits different pharmacokinetic properties. [, ]
    • Enzymatic Conversion: The enzymatic conversion of Icariin to Baohuoside I using cellulase highlights the importance of the specific glycosylation pattern for its activity. [, ]

    ANone: Baohuoside I presents challenges in terms of its formulation due to poor solubility and bioavailability.

    • Encapsulation Techniques: Researchers have explored various strategies to enhance its solubility and bioavailability, including:
      • Mixed Micelles: Incorporation into mixed micelles composed of phospholipids, Solutol HS 15, and D-α-tocopheryl polyethylene glycol succinate (TPGS). These formulations have shown improved solubility, permeability, and oral bioavailability. [, , , ]
      • β-cyclodextrin Complexation: Complexation with β-cyclodextrin significantly increased its solubility in water, thereby enhancing its enzymatic hydrolysis rate. []
    • Dry Powder Inhalant: For targeted lung cancer treatment, researchers have developed a dry powder inhalant formulation of Baohuoside I. []

    ANone: The provided scientific research papers primarily focus on the pharmacological aspects of Baohuoside I and don't provide information on SHE (Safety, Health, and Environment) regulations.

    ANone: Baohuoside I exhibits distinct pharmacokinetic properties compared to its precursor, Icariin.

    • Absorption: Baohuoside I, being a monoglycoside, demonstrates better absorption in the intestines compared to its diglycoside and triglycoside counterparts. []
    • Metabolism: Studies utilizing rat intestinal enzyme and intestinal flora models have shown that Baohuoside I undergoes metabolism, although at a slower rate compared to other prenylated flavonoids. The primary metabolic pathway involves hydrolysis. [, ]
    • Intestinal Hydrolysis: Lactase phlorizin hydrolase (LPH), an intestinal enzyme, plays a crucial role in the hydrolysis of prenylated flavonoids, including Baohuoside I. This hydrolysis process significantly influences their absorption and subsequent pharmacological effects. []

    ANone: Baohuoside I has demonstrated promising anti-tumor activity both in vitro and in vivo:

    • In vitro studies:
      • Anti-proliferative Effects: Showed significant inhibition of cell proliferation in various cancer cell lines, including ovarian cancer, glioma, pancreatic cancer, and non-small cell lung cancer. [, , , , , ]
      • Apoptosis Induction: Induced apoptosis in glioma and pancreatic cancer cells via modulation of specific signaling pathways. [, ]
    • In vivo studies:
      • Tumor Growth Inhibition: Significantly inhibited tumor growth in xenograft mouse models of glioma and non-small cell lung cancer. [, , ]
      • Anti-angiogenic Effects: Impaired tumor angiogenesis in a multiple myeloma xenograft model. []
      • Bone Loss Prevention: Prevented ovariectomy-induced bone loss in mice, suggesting its potential for treating osteoporosis. []

    ANone: While Baohuoside I exhibits promising therapeutic potential, some studies suggest potential hepatotoxicity associated with Herba Epimedii, its source.

    • Cytotoxicity Studies: Baohuoside I, especially at higher concentrations, displayed a more pronounced cytotoxic effect on human liver cell lines (HL-7702 and HepG2) compared to other related compounds. []
    • Metabolic Activation: Interestingly, research indicates that the metabolites of Baohuoside I, formed after incubation with liver microsomes, exhibited altered apoptotic activity compared to the parent compound. This suggests the potential for metabolic activation or detoxification depending on the specific metabolic pathways involved. []

    ANone: Due to its poor solubility and bioavailability, researchers have investigated drug delivery systems for Baohuoside I:

    • Hyaluronic Acid Modification: Modification of mixed micelles with hyaluronic acid enhanced the targeted delivery of Baohuoside I to A549 lung cancer cells, resulting in improved cellular uptake and antitumor efficacy. []
    • Dry Powder Inhalant: This formulation allows for direct delivery to the lungs, potentially enhancing its efficacy against lung cancer while minimizing systemic side effects. []

    ANone: Baohuoside I research is deeply rooted in the long history of Herba Epimedii use in traditional Chinese medicine.

    • Traditional Uses: Herba Epimedii has been used for centuries to address various ailments, including sexual dysfunction and bone-related issues. []
    • Modern Research Focus: Modern research has shifted towards understanding the specific bioactive components of Herba Epimedii, like Baohuoside I, and elucidating their mechanisms of action. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。